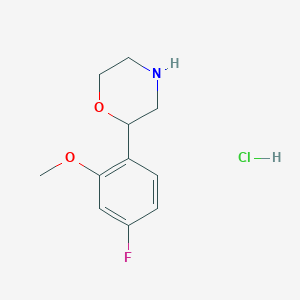

2-(4-fluoro-2-methoxyphenyl)morpholine hydrochloride

Description

2-(4-Fluoro-2-methoxyphenyl)morpholine hydrochloride is a morpholine derivative featuring a fluorinated and methoxy-substituted aryl ring at the 2-position of the morpholine core. The fluorine atom enhances metabolic stability and electronegativity, while the methoxy group contributes to solubility via hydrogen bonding. This compound is synthesized through reactions of brominated ketones with amino alcohols, followed by reduction and hydrochlorination, yielding 15.6–58.9% under optimized conditions . Structural characterization employs NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

2-(4-fluoro-2-methoxyphenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-14-10-6-8(12)2-3-9(10)11-7-13-4-5-15-11;/h2-3,6,11,13H,4-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTICUVBCKTELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2CNCCO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-2-methoxyphenyl)morpholine hydrochloride typically involves the reaction of 4-fluoro-2-methoxyaniline with morpholine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-2-methoxyphenyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity

One of the prominent applications of 2-(4-fluoro-2-methoxyphenyl)morpholine hydrochloride is its role as a dual-target inhibitor in cancer therapy. Research indicates that compounds with similar structures exhibit potent inhibitory effects on bromodomain-containing protein 4 (BRD4) and casein kinase 2 (CK2), which are involved in the progression of triple-negative breast cancer (TNBC) . The compound's ability to induce apoptosis and inhibit cell proliferation has been documented through in vitro and in vivo studies, demonstrating its potential as an effective therapeutic agent against TNBC.

Neuropharmacological Applications

In the context of central nervous system (CNS) drug discovery, morpholine derivatives, including this compound, are being explored for their ability to modulate neurotransmitter systems. The flexible structure of morpholine allows for optimal interactions with various biological targets, making it a valuable scaffold for developing CNS-active drugs . Research has shown that modifications to the morpholine ring can enhance lipophilicity and improve pharmacokinetic profiles, which are critical for CNS penetration.

Synthetic Pathways

The synthesis of this compound involves several steps, including the protection of functional groups and subsequent reactions to achieve the desired compound. For instance, one method includes the nitration of 4-fluoro-2-methoxy aniline to produce intermediates that can be further processed into morpholine derivatives . This synthetic versatility allows for the exploration of various analogs with potentially enhanced biological activities.

Case Studies

Case Study 1: Inhibition of BRD4 and CK2

A study focused on synthesizing small molecule inhibitors targeting BRD4 and CK2 demonstrated that compound 44e , structurally related to this compound, exhibited IC50 values of 180 nM and 230 nM against these targets, respectively. In vivo experiments on xenograft mouse models showed significant tumor growth inhibition without notable toxicity . This highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of morpholine derivatives in models of oxidative stress. Compounds similar to this compound demonstrated significant protective effects against neuronal cell death induced by oxidative stressors. These findings suggest potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-fluoro-2-methoxyphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Aryl-Morpholine Hydrochlorides

The biological and physicochemical properties of aryl-morpholine hydrochlorides are heavily influenced by substituents on the aromatic ring and morpholine core. Key comparisons include:

Key Observations :

- Halogen Effects : Fluorine (electronegative) improves metabolic stability, while bromine/chlorine increase lipophilicity and molecular weight .

- Stereochemistry : Chiral centers (e.g., in ) influence binding to biological targets, a factor absent in the achiral target compound .

- Substituent Position : Meta-substituted bromine () vs. para-fluoro in the target compound alters electronic distribution and steric interactions .

Pharmacological Activity Comparison

Antioxidant and Anti-Inflammatory Activity

Compounds like (E)-4-(3-(4-((2-(3-fluoropyridin-2-yl)vinyl)sulfonyl)phenoxy)propyl)morpholine HCl () activate NRF2 by modifying KEAP1 cysteine residues, showing anti-inflammatory effects. The target compound’s fluorophenyl group may similarly enhance binding to cysteine-rich domains, though its methoxy group could reduce reactivity compared to sulfonyl or vinyl groups .

Antimicrobial Activity

Morpholine derivatives with thiopyrimidinone side chains () show Gram-positive antibacterial and antifungal activity. The target compound’s lack of sulfur-based moieties likely limits such activity, highlighting substituent-dependent selectivity .

Biological Activity

2-(4-Fluoro-2-methoxyphenyl)morpholine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H14ClFNO2

- Molecular Weight : 233.69 g/mol

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antibacterial Properties : Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and protein synthesis pathways .

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting the activity of NADPH oxidase, which plays a critical role in the production of reactive oxygen species (ROS) during inflammatory responses . The fluorine substitution may enhance lipophilicity, improving cellular uptake and efficacy .

- Anticancer Activity : Research has indicated that derivatives of morpholine compounds can inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases like CK2 and BRD4 .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.

- Modulation of Signaling Pathways : It potentially alters signaling pathways related to inflammation and cell growth, thereby exerting anti-inflammatory and anticancer effects.

Case Studies and Research Findings

-

Antibacterial Study :

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Anti-inflammatory Effects :

- Anticancer Activity :

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 2-(4-fluoro-2-methoxyphenyl)morpholine hydrochloride?

- Methodological Answer : A multi-step approach is typical, starting with halogenation of the phenyl ring followed by nucleophilic substitution to introduce the morpholine moiety. For example, demonstrates a similar strategy where a fluorophenyl-morpholine derivative is synthesized via substitution reactions. The final step involves salt formation with HCl. Key variables include solvent polarity (e.g., ethyl acetate or methanol) and reaction temperature (40–60°C), which influence yield and purity .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and morpholine ring conformation.

- Mass spectrometry (MS) to validate molecular weight (e.g., reports molecular weight for a related compound).

- HPLC with UV detection (≥95% purity threshold) to assess impurities. Cross-reference with elemental analysis for stoichiometric validation .

Q. What storage conditions are optimal for maintaining stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. emphasizes avoiding moisture and light exposure, as hygroscopicity and photodegradation can alter solubility and reactivity. Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) is advised for long-term storage protocols .

Advanced Research Questions

Q. How does the 4-fluoro substituent impact the compound’s pharmacokinetic properties?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability by reducing CYP450-mediated oxidation. In vitro assays (e.g., liver microsomes) can quantify metabolic half-life. ’s receptor-binding studies on morpholine derivatives suggest fluorine’s role in improving blood-brain barrier penetration, which can be tested via parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMSO vs. water), pH (HCl salt’s ionization), and temperature. Systematic solubility profiling using the shake-flask method (25°C, 24h equilibration) across solvents (water, ethanol, PBS) is critical. ’s vapor pressure data (5.26E-06 mmHg) indicates low volatility, requiring precise solvent-saturated solutions for reproducibility .

Q. How can reaction yields be optimized during scale-up synthesis?

- Methodological Answer :

- Catalyst screening : Use Pd/C or Ni catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for phenyl-morpholine linkage).

- Process intensification : Continuous flow reactors reduce side reactions (e.g., ’s stepwise synthesis notes batch limitations).

- In-line analytics : FTIR or Raman spectroscopy monitors intermediate formation in real time .

Q. What in vivo models are suitable for studying neuropharmacological effects?

- Methodological Answer : Rodent models (rats/mice) are preferred for CNS studies. employed rats to evaluate serotonin receptor modulation. Dose-response studies (1–10 mg/kg, IV/PO) with cerebrospinal fluid (CSF) sampling can assess bioavailability. Behavioral assays (e.g., forced swim test) link pharmacokinetics to therapeutic outcomes .

Q. How does morpholine ring puckering influence target binding?

- Methodological Answer : Conformational analysis via X-ray crystallography or molecular dynamics simulations identifies chair vs. boat conformations. ’s structural analogs show that chair conformers improve binding to enzymes like monoamine oxidases. Competitive binding assays (e.g., SPR) quantify affinity differences between conformers .

Key Notes

- Methodological Rigor : Answers emphasize experimental design, reproducibility, and data validation.

- Advanced vs. Basic : Advanced questions focus on mechanistic analysis and translational research, while basics address synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.